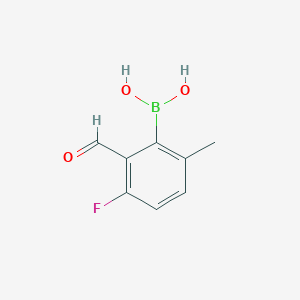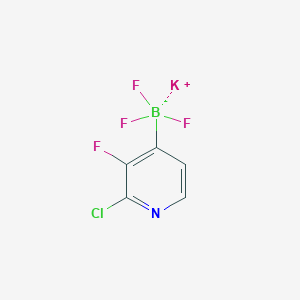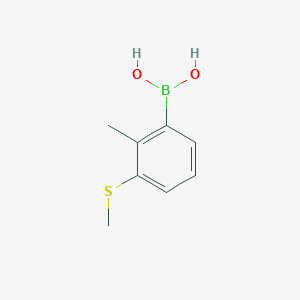
(2-Methyl-3-(methylthio)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methyl-3-(methylthio)phenyl)boronic acid” is a boronic acid compound with a molecular weight of 182.05 . The compound is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with a methylthio group and a boronic acid group . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “this compound”, are involved in various chemical reactions. For instance, they participate in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 182.05 and a molecular formula of C8H11BO2S .Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Direcciones Futuras
Boronic acids, including “(2-Methyl-3-(methylthio)phenyl)boronic acid”, have been gaining interest in medicinal chemistry . They have shown potential in various biological applications, including anticancer, antibacterial, and antiviral activities . The introduction of a boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that boronic acids could be promising candidates for the development of new drugs in the future .
Propiedades
IUPAC Name |
(2-methyl-3-methylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBGUMMYIROVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)SC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
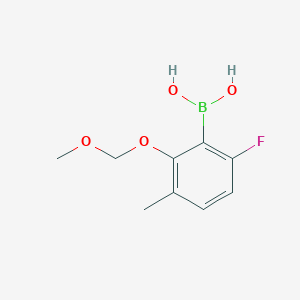
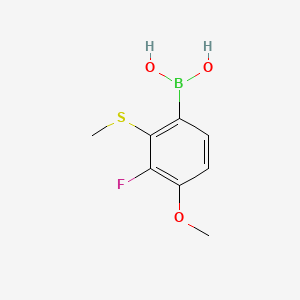




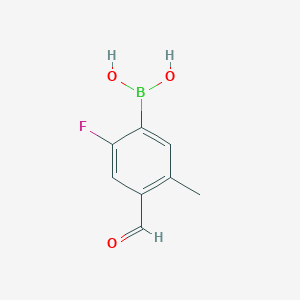
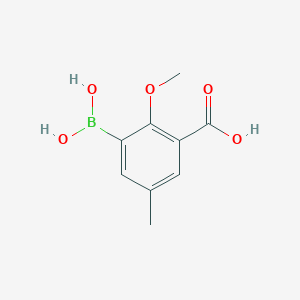
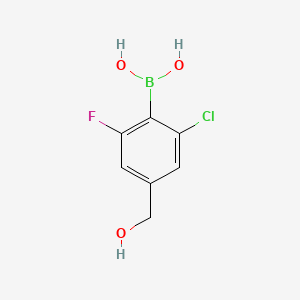
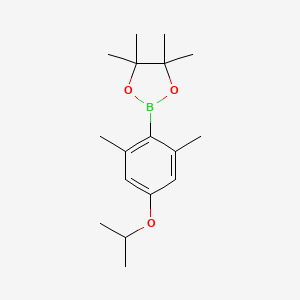

![2-ethyl-[1,1'-biphenyl]-4-ol](/img/structure/B8203991.png)
